molecular formula C16H15N3O4S B8518405 2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole CAS No. 60957-43-9

2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole

Cat. No. B8518405
CAS RN: 60957-43-9
M. Wt: 345.4 g/mol
InChI Key: KAJVCSNLHVPOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60957-43-9

Product Name

2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[5-(morpholin-4-ylmethyl)thiophen-2-yl]-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C16H15N3O4S/c20-19(21)11-1-3-14-13(9-11)17-16(23-14)15-4-2-12(24-15)10-18-5-7-22-8-6-18/h1-4,9H,5-8,10H2

InChI Key

KAJVCSNLHVPOPD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(S2)C3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(5-Bromomethyl-2-thienyl)-5-nitrobenzoxazole (2.0 g, 0.006 mole) and morpholine (2.6 g, 0.03 mole) are dissolved in 100 ml of benzene and heated at reflux for 36 hours. The precipitated morpholine hydrobromide is removed by filtration and the benzene is evaporated yielding an oil. Crystallization from ethanol yields 1.9 g of product, melting point 149°-151°C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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